Fmoc-3-nitro-D-phenylalanine
Overview
Description
Fmoc-3-nitro-D-phenylalanine: is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a nitro group attached to the phenyl ring. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
It’s known that fmoc-protected amino acids like fmoc-3-nitro-d-phenylalanine are commonly used in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in biological processes.
Mode of Action
It’s known that fmoc-protected amino acids can interact with their targets through non-covalent interactions . These interactions can lead to changes in the structure and function of the target molecules, thereby affecting their biological activities.
Biochemical Pathways
Given its role in peptide synthesis , it’s plausible that this compound could affect protein synthesis and related biochemical pathways.
Result of Action
A study on a similar compound, fmoc-phenylalanine, showed that it has antibacterial activity against gram-positive bacteria
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
Fmoc-3-nitro-D-phenylalanine plays a significant role in biochemical reactions. It is part of the class of short aromatic peptides known for their eminent supramolecular self-assembly . The aromaticity of the Fmoc group improves the association of peptide building blocks
Cellular Effects
Some studies have shown that related compounds, such as Fmoc-phenylalanine, have antibacterial activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This antibacterial activity is predominantly due to its release from the hydrogel
Molecular Mechanism
The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Fmoc group can be removed using a base such as piperidine, which is commonly used in SPPS.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of 3-amino-D-phenylalanine.
Substitution: Removal of the Fmoc group to yield free 3-nitro-D-phenylalanine.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in the development of novel materials .
Biology:
- Studied for its role in protein engineering and design.
- Used in the development of peptide-based hydrogels for tissue engineering .
Medicine:
- Investigated for its potential antimicrobial properties.
- Used in drug delivery systems and therapeutic applications .
Industry:
- Employed in the production of biocompatible materials.
- Used in the development of sensors and diagnostic tools .
Comparison with Similar Compounds
Fmoc-3-fluorophenylalanine: Similar structure but with a fluorine atom instead of a nitro group.
Fmoc-tyrosine: Contains a hydroxyl group on the phenyl ring instead of a nitro group.
Fmoc-tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness:
- The presence of the nitro group in Fmoc-3-nitro-D-phenylalanine allows for unique redox reactions and functionalization possibilities.
- The compound’s ability to form peptide-based hydrogels makes it valuable in tissue engineering and drug delivery .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIZJKKIJYRJIN-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426510 | |
Record name | Fmoc-3-nitro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-71-0 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitro-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478183-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-3-nitro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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